tert-Butyl 2-formylbenzoate molecular structure and weight
An In-Depth Technical Guide to tert-Butyl 2-formylbenzoate: A Versatile Bifunctional Building Block Introduction In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of bifunctional mol...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to tert-Butyl 2-formylbenzoate: A Versatile Bifunctional Building Block
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of bifunctional molecules is paramount for the efficient construction of complex molecular architectures. tert-Butyl 2-formylbenzoate is a prime example of such a versatile building block. It features a sterically hindered tert-butyl ester and a reactive aldehyde group positioned ortho on a benzene ring. This unique arrangement offers a powerful platform for sequential and site-selective chemical transformations. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable under a variety of reaction conditions, while the aldehyde provides a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the molecular structure, properties, synthesis, and synthetic utility of tert-Butyl 2-formylbenzoate.
Molecular Structure and Physicochemical Properties
The defining feature of tert-Butyl 2-formylbenzoate is the ortho-substitution of the aldehyde and tert-butyl carboxylate groups. This proximity influences the molecule's conformation and reactivity. The bulky tert-butyl group provides significant steric hindrance, which can direct the approach of reagents and influence the stereochemical outcome of reactions at the adjacent formyl group.[2]
Key Physicochemical Data
A summary of the key identifiers and computed properties for tert-Butyl 2-formylbenzoate is presented below.
The synthesis of tert-Butyl 2-formylbenzoate is most directly achieved through the esterification of its parent carboxylic acid, 2-formylbenzoic acid. Due to the propensity of the tert-butyl cation to rearrange, direct Fischer esterification is often inefficient. A more reliable method involves the reaction of the carboxylate salt with a tert-butylating agent or using a coupling agent with tert-butanol. An alternative, often employed for tert-butyl esters, is the reaction of the acid chloride with potassium tert-butoxide.
Synthetic Workflow Diagram
The following diagram illustrates a common synthetic pathway from 2-formylbenzoic acid.
Caption: General synthesis workflow for tert-Butyl 2-formylbenzoate.
Experimental Protocol: Synthesis via Acid Chloride
This protocol describes a representative procedure for synthesizing tert-Butyl 2-formylbenzoate.
Materials:
2-Formylbenzoic acid
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexanes and Ethyl Acetate
Procedure:
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-formylbenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 2-formylbenzoyl chloride.
Esterification: Dissolve the crude acid chloride in anhydrous THF and cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF. Add the KOtBu solution dropwise to the acid chloride solution. Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
Workup and Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the desired product and remove the solvent in vacuo to yield pure tert-Butyl 2-formylbenzoate.
Spectroscopic Characterization
Characterization is crucial to confirm the structure and purity of the synthesized compound.
¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the nine equivalent protons of the tert-butyl group around δ 1.6 ppm. The aldehyde proton should appear as a singlet further downfield, typically between δ 9.5-10.5 ppm. The four aromatic protons will appear as a complex multiplet in the aromatic region (δ 7.0-8.5 ppm).
¹³C NMR: The carbon NMR will show a signal for the quaternary carbon of the tert-butyl group around δ 80-85 ppm and the methyl carbons around δ 28 ppm. The carbonyl carbons of the ester and aldehyde will be observed downfield, typically in the range of δ 165-170 ppm and δ 190-195 ppm, respectively. Aromatic carbons will appear between δ 125-140 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by two strong carbonyl (C=O) stretching bands. The ester carbonyl stretch is expected around 1715-1730 cm⁻¹, while the aldehyde carbonyl stretch will appear at a slightly higher frequency, around 1700-1720 cm⁻¹, often showing conjugation effects.
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula. Predicted adducts in mass spectrometry include [M+H]⁺ at m/z 207.10158 and [M+Na]⁺ at m/z 229.08352.[4]
Reactivity and Applications in Synthetic Chemistry
The synthetic utility of tert-Butyl 2-formylbenzoate stems from the orthogonal reactivity of its two functional groups. The aldehyde can be selectively transformed in the presence of the robust tert-butyl ester, which remains intact under many conditions, including basic, reductive, and organometallic reactions.
Key Reaction Pathways
Caption: Key reaction pathways for tert-Butyl 2-formylbenzoate.
Causality in Experimental Choices:
Selective Aldehyde Modification: For drug development, creating a library of derivatives is common. One could perform a reductive amination on the aldehyde with various amines to synthesize a range of potential drug candidates. The tert-butyl ester remains unaffected by the mild reducing agent (e.g., sodium triacetoxyborohydride), preserving the carboxylic acid functionality for later modification or for its role in biological activity.
Protecting Group Strategy: In a multi-step synthesis, the carboxylic acid might need to be protected while other parts of a molecule are being constructed. The tert-butyl ester is ideal due to its high stability towards nucleophiles and bases.[2] After the necessary transformations are complete, the ester can be cleanly removed with strong acid (e.g., trifluoroacetic acid in DCM) to reveal the carboxylic acid with minimal side reactions. This orthogonality is a cornerstone of modern synthetic strategy.
Safety and Handling
According to the Globally Harmonized System (GHS) classification, tert-Butyl 2-formylbenzoate is a hazardous substance.[3]
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Avoid inhalation of dust or vapors.
Store in a cool, dry place, preferably under an inert atmosphere.[5]
Conclusion
tert-Butyl 2-formylbenzoate is a highly valuable and versatile intermediate in organic synthesis. Its bifunctional nature, combining a reactive aldehyde with a sterically hindered and stable tert-butyl ester protecting group, allows for a wide range of selective chemical manipulations. This makes it an essential tool for the construction of complex molecules, particularly in the fields of pharmaceutical discovery and materials science, where precise control over chemical reactivity is essential for success.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19082581, tert-Butyl 2-formylbenzoate. [Link]
The following technical guide details the nomenclature, synthesis, and pharmaceutical utility of tert-Butyl 2-formylbenzoate , designed for researchers in organic synthesis and medicinal chemistry. Nomenclature, Synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the nomenclature, synthesis, and pharmaceutical utility of tert-Butyl 2-formylbenzoate , designed for researchers in organic synthesis and medicinal chemistry.
Nomenclature, Synthesis, and Pharmacophore Utility
Executive Summary
tert-Butyl 2-formylbenzoate (CAS: 907948-73-6) is a specialized ester derivative of 2-formylbenzoic acid (phthalaldehydic acid). Unlike its parent acid, which exists in a dynamic equilibrium with its cyclic lactol form (3-hydroxyphthalide), the tert-butyl ester locks the molecule in the open-chain aldehyde structure. This unique structural feature makes it a critical building block in the synthesis of phthalazinone cores, a pharmacophore central to poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.
Part 1: Chemical Identity & IUPAC Nomenclature[1]
The systematic naming of this compound requires a rigorous analysis of functional group priority rules defined in the IUPAC Blue Book.
1.1 Derivation of the IUPAC Name
Principal Functional Group: The molecule contains an ester group (
) and an aldehyde group (). According to IUPAC priority rules, esters rank higher than aldehydes. Therefore, the parent structure is a benzoate .
Parent Chain: The benzene ring attached to the carbonyl of the ester is the parent scaffold.
Substituents:
Ester Alkyl Group: The alkyl group attached to the oxygen is the tert-butyl group. While the systematic name is 2-methylpropan-2-yl, IUPAC retains tert-butyl as a preferred prefix.[1]
Aldehyde Group: Since the aldehyde carbon is not part of the principal carbonyl group, it is treated as a substituent. When attached directly to a ring, the
group is named formyl .
Numbering: The carbon atom of the benzene ring attached to the ester carbonyl is assigned position 1 . The formyl group is at the adjacent ortho position, 2 .
Final IUPAC Name:tert-Butyl 2-formylbenzoate
Attribute
Detail
IUPAC Name
tert-Butyl 2-formylbenzoate
Systematic Name
2-Methylpropan-2-yl 2-formylbenzoate
CAS Number
907948-73-6
Molecular Formula
Molecular Weight
206.24 g/mol
1.2 Structural Dynamics: The "Open" vs. "Closed" Form
A critical rationale for using the tert-butyl ester is to prevent the ring-chain tautomerism observed in the parent acid. 2-Formylbenzoic acid predominantly exists as the cyclic lactol (3-hydroxyphthalide). Esterification of the carboxyl group traps the molecule in the open aldehyde form , exposing the electrophilic carbonyl for condensation reactions.
Part 2: Structural Analysis & Spectroscopic Signatures[2]
Identification of tert-butyl 2-formylbenzoate relies on distinguishing the aldehyde proton from the potential cyclic acetal impurities.
2.1 Diagnostic NMR Signals ( NMR, )
The following shifts are characteristic of the pure open-chain ester.
Proton Environment
Chemical Shift (, ppm)
Multiplicity
Interpretation
Aldehyde ()
10.5 – 10.6
Singlet (1H)
Confirms open-chain form.[2] Absence indicates oxidation or cyclization.
Aromatic (Ortho to Ester)
7.9 – 8.0
Doublet/Multiplet
Deshielded by the ester carbonyl.
Aromatic (Ortho to Formyl)
7.6 – 7.7
Multiplet
Deshielded by the aldehyde.
tert-Butyl ()
1.60 – 1.65
Singlet (9H)
Diagnostic strong singlet; differentiates from methyl/ethyl esters.
Part 3: Synthesis Protocol
Direct esterification of 2-formylbenzoic acid is often inefficient due to the stability of the cyclic lactol form. The most robust synthetic route involves the radical bromination of tert-butyl o-toluate followed by hydrolysis. This method ensures the formation of the aldehyde after the ester is already in place.
3.1 Reaction Pathway Diagram
The following diagram illustrates the conversion of tert-butyl o-toluate to the target aldehyde via a gem-dibromide intermediate.
Radical Propagation: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC for the disappearance of the starting toluate. The reaction produces the gem-dibromide species.
Hydrolysis (The Critical Step):
Cool the reaction mixture to room temperature.
Add water (or aqueous
/ Acetone for milder conditions) and reflux for an additional 1–2 hours. This converts the gem-dibromide directly to the aldehyde.
Purification: Extract with dichloromethane (DCM). Wash with sodium bicarbonate to remove succinimide byproducts. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Why this works: The bulky tert-butyl group remains stable under radical bromination conditions, while the methyl group is selectively oxidized.
Part 4: Applications in Drug Discovery
The primary utility of tert-butyl 2-formylbenzoate lies in its ability to serve as a masked scaffold for nitrogen heterocycles, particularly phthalazinones .
4.1 Synthesis of PARP Inhibitor Cores
Phthalazin-1(2H)-one is the core pharmacophore for PARP inhibitors (e.g., Olaparib, Niraparib). The tert-butyl ester allows for a controlled condensation with hydrazine.
Mechanism:
Condensation: Hydrazine attacks the highly reactive aldehyde to form a hydrazone intermediate.
Cyclization: The nitrogen of the hydrazone attacks the ester carbonyl.
Elimination: tert-Butanol is eliminated, driving the formation of the thermodynamically stable six-membered lactam ring.
Figure 2: Convergent synthesis of the phthalazinone pharmacophore.
4.2 Orthogonal Protection Strategy
In complex molecule synthesis, the tert-butyl ester offers acid lability . If the target molecule requires modification of the aldehyde without cyclizing (e.g., Wittig reaction), the tert-butyl group protects the carboxylate. Conversely, it can be removed with trifluoroacetic acid (TFA) to regenerate the free acid without affecting base-sensitive groups, offering orthogonality to methyl/ethyl esters which require saponification.
References
IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[5]
Synthesis Protocol (NBS Oxidation): Tobisu, M., et al. (2016). Studies on Nickel-Catalyzed C-O Bond Activation. Osaka University Knowledge Archive.
Physical Data (Methyl Ester Analog): PubChem Compound Summary for Methyl 2-formylbenzoate. National Center for Biotechnology Information.
Phthalazinone Synthesis: Zhang, Y., et al. (2020). Formaldehyde tert-butyl hydrazone as a formyl anion equivalent. Chemical Communications, 56, 9256-9267.[5]
Application Note: Chemoselective Synthesis of 3-Substituted Phthalides via Grignard Addition to tert-Butyl 2-Formylbenzoate Executive Summary This guide details a robust protocol for the synthesis of 3-substituted phthal...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Synthesis of 3-Substituted Phthalides via Grignard Addition to tert-Butyl 2-Formylbenzoate
Executive Summary
This guide details a robust protocol for the synthesis of 3-substituted phthalides (isobenzofuran-1(3H)-ones) using tert-butyl 2-formylbenzoate as a "sterically privileged" substrate. While methyl or ethyl esters are commonly employed, the tert-butyl ester offers a distinct chemoselective advantage: its steric bulk effectively suppresses the formation of di-substituted diol side products by hindering direct intermolecular Grignard attack on the ester. This protocol is essential for researchers developing bioactive phthalide derivatives, such as analogs of the ischemic stroke drug 3-n-butylphthalide (NBP).
Scientific Rationale & Mechanism
The Chemoselectivity Challenge
In systems containing both an aldehyde and an ester, Grignard reagents (
) typically attack the aldehyde first due to its higher electrophilicity. However, esters are also reactive.[1] A common failure mode with simple esters (e.g., methyl 2-formylbenzoate) is the "double addition" where the Grignard reagent attacks the ester before or during the cyclization event, leading to an open-chain diol.
The tert-Butyl Solution
The tert-butyl group serves as a transient steric shield.
Kinetic Protection: The bulky tert-butyl group creates significant steric hindrance around the ester carbonyl, drastically reducing the rate of intermolecular attack by the external Grignard reagent.
Thermodynamic Cyclization: Upon addition of
to the aldehyde, the resulting magnesium alkoxide is positioned ortho to the ester. Intramolecular attack is entropically favored (forming a 5-membered ring) and sterically permitted because the nucleophile is internal.
Lactonization: The collapse of the tetrahedral intermediate expels the stable tert-butoxide anion, driving the reaction to the phthalide product.
Mechanistic Pathway
Figure 1: Reaction pathway demonstrating the steric suppression of side products and the promotion of the desired cyclization.
Experimental Protocol
Materials & Reagents
Substrate: tert-Butyl 2-formylbenzoate (Synthesized via acid-catalyzed esterification of 2-carboxybenzaldehyde with isobutylene or tert-butanol).
Grignard Reagent: Alkyl- or Arylmagnesium halide (1.0 M to 2.0 M in THF or Et2O).
Solvent: Anhydrous THF (Tetrahydrofuran) or 2-MeTHF (Green alternative).
Quench: 1M HCl or Saturated NH4Cl.
Step-by-Step Methodology
Step 1: Preparation (Inert Atmosphere)
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.
Cool under a stream of dry nitrogen or argon.
Dissolve tert-butyl 2-formylbenzoate (1.0 equiv, e.g., 5.0 mmol) in anhydrous THF (Concentration: 0.2 M).
Step 2: Grignard Addition (Kinetic Control)
Cool the reaction flask to -78°C (Dry ice/acetone bath). Note: While the reaction works at 0°C, -78°C maximizes chemoselectivity.
Add the Grignard reagent (1.1 to 1.2 equiv) dropwise via syringe over 15–20 minutes.
Critical: Slow addition prevents local excesses that could force attack on the ester.
Monitor the reaction by TLC. The aldehyde spot should disappear rapidly.
Allow the mixture to warm to 0°C over 1 hour. This thermal energy is often required to drive the intramolecular cyclization (lactonization).
Step 3: Workup & Cyclization
Quench the reaction at 0°C with 1M HCl (excess).
Mechanism:[1][2][3][4][5][6] The acid protonates the alkoxide (if not yet cyclized) and catalyzes the elimination of tert-butanol from any hemiacetal intermediates.
Stir vigorously for 30 minutes at room temperature to ensure complete lactonization.
Extract with Ethyl Acetate (3x).[7] Wash combined organics with Brine, dry over MgSO4, and concentrate in vacuo.
Step 4: Purification
Purify via flash column chromatography (Hexanes/Ethyl Acetate).
Note: Phthalides are typically stable, crystalline solids or viscous oils.
Self-Validating Analytical Criteria
To ensure the protocol was successful, compare your data against these benchmarks. This "Self-Validating" system allows you to confirm the structure without external standards.
Feature
Substrate (tert-Butyl 2-formylbenzoate)
Product (3-Substituted Phthalide)
Validation Logic
IR Spectrum
~1715 cm⁻¹ (Ester C=O)~1695 cm⁻¹ (Aldehyde C=O)
~1760–1780 cm⁻¹ (Lactone C=O)
Lactone carbonyls absorb at higher frequencies due to ring strain.
¹H NMR (Aldehyde)
Singlet at ~10.0–10.5 ppm
Absent
Confirms consumption of aldehyde.
¹H NMR (t-Butyl)
Singlet (9H) at ~1.6 ppm
Absent
Confirms loss of the tert-butyl group (cyclization success).
¹H NMR (Benzylic)
Absent
Triplet/dd at ~5.3–6.0 ppm
New signal representing the chiral center at C3.
¹³C NMR (Carbonyl)
Two signals (~190, ~165 ppm)
One signal (~170 ppm)
Convergence to a single lactone carbonyl.
Troubleshooting & Optimization
Issue: Presence of Diol (Open Chain)
Cause: Direct attack on the ester.
Solution: Lower temperature to -78°C during addition. Ensure the Grignard reagent concentration is accurate (titrate before use). Switch solvent to Et2O (less coordinating, aggregates Grignard, increasing steric sensitivity).
Cause: Stable tetrahedral intermediate or insufficient acid hydrolysis.
Solution: Increase the duration of the acidic stir during workup. Add a catalytic amount of p-TsOH (p-toluenesulfonic acid) to the crude mixture in DCM and stir for 1 hour to force ring closure.
Workflow Diagram
Figure 2: Decision tree for the experimental workflow.
References
Reactivity of Grignard Reagents with Esters vs Aldehydes
Master Organic Chemistry. "Reaction of Grignard Reagents With Esters."
[Link]
Synthesis of 3-Substituted Phthalides (General Methods)
Organic Chemistry Portal. "Synthesis of Phthalides."
[Link]
Application in NBP (3-n-butylphthalide) Synthesis
National Institutes of Health (PMC). "Synthesis of Novel 3-Butylphthalide Derivatives."
[Link]
Preparation of tert-Butyl Esters
ResearchGate. "Convenient Preparation of tert-Butyl Esters."
[Link]
Application Note & Experimental Protocol: A Proposed Method for N-Formylation Using tert-Butyl 2-Formylbenzoate
For Distribution To: Researchers, scientists, and drug development professionals. Abstract: This document outlines a proposed experimental protocol for the N-formylation of primary and secondary amines using tert-butyl 2...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract:
This document outlines a proposed experimental protocol for the N-formylation of primary and secondary amines using tert-butyl 2-formylbenzoate. It is important to note that, to date, there is a notable absence of published literature detailing the use of tert-butyl 2-formylbenzoate as a formylating agent. Consequently, the following application note is presented as a theoretical and practical guide, grounded in established principles of organic chemistry, to provide a robust starting point for researchers exploring this novel reagent. The proposed protocol is designed to be a self-validating system, with built-in checkpoints and troubleshooting guidance.
Introduction and Rationale
Formylation, the attachment of a formyl group (-CHO), is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical entities, including pharmaceuticals and agrochemicals.[1] While numerous formylating agents exist, the exploration of novel reagents continues to be of significant interest to expand the synthetic chemist's toolkit. tert-Butyl 2-formylbenzoate is a readily synthesized molecule possessing both an aldehyde functionality and a sterically hindered ester.[2] This unique combination suggests its potential as a formyl group donor under specific reaction conditions.
The core hypothesis underpinning this proposed protocol is that the aldehyde group of tert-butyl 2-formylbenzoate will react selectively with a nucleophile, such as an amine, to form a hemiaminal intermediate. Subsequent intramolecular acyl transfer, facilitated by the proximity of the tert-butyl ester, would then lead to the formylation of the amine and the release of tert-butyl 2-hydroxybenzoate as a byproduct. The bulky tert-butyl group is anticipated to influence the reaction kinetics and selectivity.
Proposed Reaction Mechanism
The proposed mechanism for the N-formylation of a primary amine with tert-butyl 2-formylbenzoate is depicted below. The reaction is envisioned to proceed through the following key steps:
Nucleophilic Attack: The amine nucleophile attacks the electrophilic carbonyl carbon of the aldehyde on tert-butyl 2-formylbenzoate to form a tetrahedral intermediate.
Hemiaminal Formation: Proton transfer leads to the formation of a hemiaminal intermediate.
Intramolecular Acyl Transfer: The nitrogen of the hemiaminal attacks the adjacent ester carbonyl, forming a six-membered cyclic transition state.
Tetrahedral Intermediate Collapse: The collapse of this intermediate results in the formation of the desired N-formylated amine and the release of tert-butanol and 2-carboxybenzaldehyde (which would likely exist in equilibrium with other species).
Experimental Protocol: N-Formylation of a Primary Amine
This protocol provides a detailed, step-by-step methodology for the proposed N-formylation of a generic primary amine using tert-butyl 2-formylbenzoate.
Fit the flask with a Dean-Stark apparatus and a reflux condenser under a positive pressure of inert gas.
Reaction Execution:
Heat the reaction mixture to reflux (approximately 111°C for toluene).
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours. The reaction is complete when the starting amine is no longer detectable.
Work-up:
Once the reaction is complete, allow the mixture to cool to room temperature.
Dilute the reaction mixture with ethyl acetate (50 mL).
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any acidic byproducts.
Wash the organic layer with brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Purification:
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-formylated product.
Expected Results and Substrate Scope (Hypothetical)
The following table summarizes the anticipated reactivity of various amine substrates based on general chemical principles.
Entry
Amine Substrate
Predicted Reactivity
Expected Product
1
Benzylamine
High
N-Benzylformamide
2
Aniline
Moderate
N-Phenylformamide
3
4-Nitroaniline
Low
N-(4-Nitrophenyl)formamide
4
Dibenzylamine
Moderate
N,N-Dibenzylformamide
5
Morpholine
High
4-Formylmorpholine
Troubleshooting Guide
Issue
Possible Cause
Suggested Solution
No Reaction or Low Conversion
Insufficient reaction temperature or time.
Ensure the reaction is at a full reflux. Increase the reaction time and continue to monitor by TLC/LC-MS.
Deactivated reagent.
Confirm the purity of the tert-butyl 2-formylbenzoate.
Formation of Side Products
Competing side reactions.
Consider lowering the reaction temperature and extending the reaction time. The addition of a mild Lewis acid catalyst could be explored to promote the desired reaction pathway.
Difficult Purification
Co-elution of the product and byproducts.
Optimize the solvent system for column chromatography. Consider alternative purification methods such as crystallization or preparative HPLC.
Conclusion
This application note provides a theoretical framework and a detailed, albeit proposed, experimental protocol for the N-formylation of amines using tert-butyl 2-formylbenzoate. While this reagent is not yet established in the literature for this purpose, the proposed methodology is based on sound chemical principles and offers a solid starting point for researchers interested in exploring its synthetic utility. The successful implementation of this protocol would introduce a novel and potentially valuable tool for formylation reactions in organic synthesis.
References
PubChem. 2-Formylbenzoate. National Center for Biotechnology Information. [Link]
PubChem. tert-Butyl 2-amino-6-formylbenzoate. National Center for Biotechnology Information. [Link]
PubChem. tert-Butyl 2-formylbenzoate. National Center for Biotechnology Information. [Link]
Gerack, C. J.; McElwee-White, L. Formylation of Amines. Molecules2014 , 19 (6), 7688-7711. [Link]
Green, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons, 1999.
Master Organic Chemistry. Formation of Amides From Esters. [Link]
ResearchGate. Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. [Link]
Royal Society of Chemistry. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. [Link]
Royal Society of Chemistry. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. [Link]
The Strategic Application of tert-Butyl 2-Formylbenzoate in the Synthesis of Bioactive Heterocycles: A Guide for Medicinal Chemists
Introduction: The Versatility of a Bifunctional Building Block In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that serve as a foundation for drug discovery is relentless. Among the myri...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility of a Bifunctional Building Block
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that serve as a foundation for drug discovery is relentless. Among the myriad of starting materials, tert-butyl 2-formylbenzoate has emerged as a particularly valuable and versatile building block. Its unique bifunctional nature, possessing both an aldehyde and a tert-butyl protected carboxylic acid in an ortho arrangement, provides a powerful platform for the construction of a diverse array of heterocyclic systems. This guide delves into the strategic applications of tert-butyl 2-formylbenzoate, with a primary focus on its pivotal role in the synthesis of phthalazinones, a core scaffold in a class of highly potent Poly(ADP-ribose) polymerase (PARP) inhibitors, and other medicinally relevant heterocycles such as isoindolinones.
The choice of the tert-butyl ester as a protecting group is a key strategic element. It offers robust stability under a variety of reaction conditions, particularly basic and nucleophilic environments, while allowing for facile and selective removal under acidic conditions.[1] This orthogonality is crucial in multi-step syntheses of complex drug molecules, preventing premature deprotection and unwanted side reactions.
Core Application: Synthesis of Phthalazinone Derivatives
The condensation of tert-butyl 2-formylbenzoate with hydrazine and its derivatives is the most prominent and impactful application of this reagent, providing a direct and efficient route to the phthalazinone core.[2] This heterocyclic motif is central to the pharmacological activity of numerous approved and investigational drugs.
The Phthalazinone Scaffold: A Privileged Structure in Drug Discovery
Phthalazinone derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Notably, the phthalazinone scaffold is a key pharmacophore in several potent PARP inhibitors, such as Olaparib and Talazoparib, which have revolutionized the treatment of certain cancers.[5]
Reaction Mechanism: A Stepwise Look at Phthalazinone Formation
The synthesis of the phthalazinone ring from tert-butyl 2-formylbenzoate and a hydrazine proceeds through a well-established condensation-cyclization mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products.
Caption: General reaction mechanism for phthalazinone synthesis.
Causality in the Mechanism:
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic aldehyde carbon of tert-butyl 2-formylbenzoate. This is followed by dehydration to form a stable hydrazone intermediate. The choice of solvent and the presence of a mild acid catalyst can influence the rate of this step.
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as a nucleophile, attacking the ester carbonyl carbon. This intramolecular cyclization is often the rate-determining step and can be promoted by heating. The steric bulk of the tert-butyl group can influence the ease of this cyclization.
Dehydration: The resulting tetrahedral intermediate collapses, eliminating a molecule of tert-butanol to yield the final, stable aromatic phthalazinone ring system.
Protocol 1: General Synthesis of 4-Substituted Phthalazin-1(2H)-ones
This protocol provides a general framework for the synthesis of a library of phthalazinone derivatives using various substituted hydrazines.
Standard laboratory glassware and heating apparatus
Procedure:
In a round-bottom flask, dissolve tert-butyl 2-formylbenzoate (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
Add the substituted hydrazine (1.0-1.2 eq) to the solution. If using a hydrazine salt, an appropriate base (e.g., triethylamine) should be added to liberate the free hydrazine.
For less reactive hydrazines, a catalytic amount of glacial acetic acid can be added to facilitate hydrazone formation.
The reaction mixture is then heated to reflux for a period of 4-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of solution.
If a precipitate forms, it is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or by recrystallization.
Self-Validating System: The purity of the synthesized phthalazinone can be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination. The characteristic lactam carbonyl peak in the IR spectrum and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum are key indicators of a successful reaction.
The Strategic Advantage of the tert-Butyl Ester Protecting Group
The use of the tert-butyl ester in this synthetic context is a deliberate choice driven by its unique chemical properties that are highly advantageous in multi-step organic synthesis.
Key Advantages:
Base Stability: The bulky tert-butyl group sterically hinders the approach of nucleophiles, including hydroxide ions, making the ester highly resistant to basic hydrolysis. This allows for the use of a wide range of base-mediated reactions on other parts of the molecule without affecting the protected carboxylic acid.
Acid Lability: The tert-butyl ester is readily cleaved under acidic conditions, often with trifluoroacetic acid (TFA) in a non-aqueous solvent like dichloromethane (DCM).[6] This deprotection proceeds via a stable tert-butyl carbocation, which is then quenched to form isobutylene and carbon dioxide.[7] This mild and specific deprotection condition is orthogonal to many other protecting groups used in medicinal chemistry.
Enhanced Solubility: The lipophilic tert-butyl group can improve the solubility of intermediates in organic solvents, which can be beneficial for purification and handling.
Caption: Deprotection of the tert-butyl ester under acidic conditions.
Protocol 2: Deprotection of the tert-Butyl Ester
This protocol describes a standard procedure for the removal of the tert-butyl protecting group to unmask the carboxylic acid functionality.
Materials:
tert-Butyl ester protected phthalazinone
Dichloromethane (DCM)
Trifluoroacetic acid (TFA)
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Standard laboratory glassware
Procedure:
Dissolve the tert-butyl ester protected phthalazinone in dichloromethane.
Cool the solution in an ice bath.
Add trifluoroacetic acid (typically 5-10 equivalents, or as a 1:1 mixture with DCM) dropwise to the stirred solution.[6]
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC until the starting material is consumed.
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.
The product can be further purified by recrystallization or column chromatography if necessary.
Application in the Synthesis of PARP Inhibitors: The Case of Talazoparib Analogs
The phthalazinone core is a cornerstone of many PARP inhibitors. The synthesis of analogs of potent drugs like Talazoparib often utilizes building blocks derived from tert-butyl 2-formylbenzoate.
Note: The IC₅₀ values are for PARP1 inhibition and are presented to illustrate the biological relevance of the phthalazinone scaffold. DDT26 is a specific example of a synthesized phthalazinone derivative with reported PARP1 inhibitory activity.
Beyond Phthalazinones: Synthesis of Isoindolinones
The versatility of tert-butyl 2-formylbenzoate extends to the synthesis of other important heterocyclic systems, such as isoindolinones. These scaffolds are also found in a range of biologically active molecules.[8]
The synthesis of isoindolinones from tert-butyl 2-formylbenzoate typically involves a reductive amination reaction with a primary amine, followed by intramolecular cyclization.
Protocol 3: Synthesis of N-Substituted Isoindolinones
Dissolve tert-butyl 2-formylbenzoate (1.0 eq) and the primary amine (1.0-1.2 eq) in DCM or DCE.
Add a catalytic amount of acetic acid to facilitate imine formation.
Stir the mixture at room temperature for 30-60 minutes.
Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product, an amino ester, can then be cyclized to the isoindolinone. This can often be achieved by heating the amino ester in a high-boiling solvent like toluene or xylene, sometimes with a catalytic amount of acid or base to promote lactamization.
The final isoindolinone product can be purified by column chromatography or recrystallization.
Conclusion
tert-Butyl 2-formylbenzoate is a highly valuable and strategically designed building block in medicinal chemistry. Its bifunctional nature, coupled with the robust and selectively cleavable tert-butyl protecting group, provides an efficient and versatile platform for the synthesis of medicinally important heterocyclic scaffolds. The straightforward access it provides to phthalazinones, the core of several PARP inhibitors, underscores its significance in modern drug discovery. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic tool in their quest for novel therapeutics.
References
Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. (n.d.). National Center for Biotechnology Information.
Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[9][10][11]triazo. (2025). Technical Disclosure Commons. Retrieved from [Link]
Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. (2019). Organic Syntheses. Retrieved from [Link]
Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. (2020). ResearchGate.
Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2022). National Center for Biotechnology Information.
Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. (2023). Frontiers in Chemistry. Retrieved from [Link]
Stereoselective synthesis of isoindolinones and tert-butyl sulfoxides. (2004). ResearchGate.
tert-Butyl Carbazate (N-Boc-Hydrazine). (2022). MDPI. Retrieved from [Link]
Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. (2016). PubMed. Retrieved from [Link]
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (2023). National Center for Biotechnology Information.
Synthetic strategies of pyridazino[4,5-b]indoles. (2022). ResearchGate.
tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Carbazic acid, tert-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. (2001). ResearchGate.
Synthesis and biological evaluation of tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer. (2023). PubMed. Retrieved from [Link]
Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. (2020). ResearchGate.
Synthetic strategies of pyridazino[4,5-b]indoles. (2022). Semantic Scholar. Retrieved from [Link]
Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. (2001). PubMed. Retrieved from [Link]
Synthesis of isoindolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Synthesis of Pyridazino[4,5-b]indoles by [3+3] Annulation of 2-Alkenylindoles and Hydrazonyl Chlorides. (2022). PubMed. Retrieved from [Link]
A direct and sustainable synthesis of tertiary butyl esters enabled by flow microreactors. (2017). Royal Society of Chemistry.
Synthesis of New pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one Analogs as DYRK1A Inhibitors. (2014). PubMed. Retrieved from [Link]
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017). ResearchGate.
Synthesis method for tert-butyl ester compound. (2016). Google Patents.
Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. (2018). Beilstein Journal of Organic Chemistry.
Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (2022). MDPI. Retrieved from [Link]
Synthesis of azepino[4,5-b]indoles and benzo[f][2][9]diazecine-2,8(1H,3H)diones: promising anti-cancer activity toward cervical and brain cancer. (2021). Royal Society of Chemistry. Retrieved from a valid URL.
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2022). National Center for Biotechnology Information.
Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (2020). ResearchGate.
Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. (2022). MDPI. Retrieved from [Link]
Preparation of tert-butyl esters via Pd-catalyzed tert-butoxycarbonylation of (hetero)aryl boronic acid derivatives. (2014). PubMed. Retrieved from [Link]/)
Purification of crude tert-Butyl 2-formylbenzoate by column chromatography
The following technical guide is structured as a Tier 3 Support resource for researchers encountering challenges with the purification of tert-Butyl 2-formylbenzoate (CAS: 907948-73-6). Topic: Column Chromatography Purif...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support resource for researchers encountering challenges with the purification of tert-Butyl 2-formylbenzoate (CAS: 907948-73-6).
tert-Butyl 2-formylbenzoate represents a unique purification challenge due to the opposing reactivities of its functional groups. The aldehyde moiety (-CHO) is prone to oxidation, while the tert-butyl ester (-COOtBu) is acid-labile.
Crucially, this compound belongs to the 2-acylbenzoic acid family, which often exhibits ring-chain tautomerism. While the esterification theoretically "locks" the molecule in the open aldehyde form, exposure to acidic media (like unbuffered silica gel) can catalyze hydrolysis or cyclization to pseudo-ester forms (phthalides), leading to on-column decomposition.
This protocol is validated for crude mixtures synthesized via the reaction of 2-carboxybenzaldehyde with tert-butanol/H₂SO₄ or similar methods [1].
Stationary Phase: Silica Gel 60 (230–400 mesh).
Mobile Phase: n-Hexanes / Ethyl Acetate (Gradient or Isocratic).
Step-by-Step Workflow
Pre-Treatment (Critical): If the crude reaction used acid catalysis (e.g., H₂SO₄), ensure the crude oil is washed with saturated NaHCO₃ and brine, then dried over Na₂SO₄ before loading. Residual acid will destroy the ester on the column.
Column Packing: Slurry pack silica using 100% Hexanes .
Loading: Dissolve the crude residue in a minimum volume of DCM (dichloromethane). Apply carefully to the sand bed.[6]
Note: Avoid wet-loading with ethyl acetate, as it causes band broadening immediately.
Collection: Collect fractions. The product typically elutes after the solvent front passes but before the unreacted 2-carboxybenzaldehyde (which often stays at the baseline).
Troubleshooting & FAQs
Q1: Why is my product decomposing on the column? I see a streak instead of a spot.
Diagnosis: Acid-Catalyzed Hydrolysis / Cyclization.
Mechanism: Standard silica gel is slightly acidic (pH ~6.5). This acidity is sufficient to cleave the acid-sensitive tert-butyl group or catalyze the cyclization of the aldehyde into a lactol derivative, especially if the flow rate is slow.
Solution:Neutralize the Stationary Phase.
Protocol: Pre-treat the silica gel slurry with 1% Triethylamine (Et₃N) in hexanes before packing.
Effect: The base neutralizes surface silanol groups, preventing acid-catalyzed decomposition.
Alternative: Use neutral alumina, though separation resolution may decrease.
Q2: I see two spots very close together. Is one an isomer?
Diagnosis: Phthalide Rearrangement or Oxidation.
Analysis:
Oxidation: The aldehyde can oxidize to the carboxylic acid (mono-ester of phthalic acid) on the column if exposed to air/silica for too long. This usually streaks or has a much lower Rf.
Pseudo-Ester: In rare cases, the tert-butyl group migrates to the aldehyde oxygen (forming a cyclic pseudo-ester), though this is sterically hindered.
Action:
Perform 2D-TLC: Spot the sample, run it, dry the plate, rotate 90°, and run again. If the spots appear off-diagonal, the compound is decomposing/equilibrating during the run.
Fix: Speed up the chromatography. Use "Flash" pressure (air/N₂) to reduce residence time on the silica.
Q3: The starting material (2-carboxybenzaldehyde) is co-eluting. How do I remove it?
Diagnosis: Polarity Overlap.
Insight: The starting material is an acid-aldehyde. It exists primarily as the cyclic lactol (3-hydroxyphthalide), which is much more polar than your ester product.
Solution:
Chemical Wash (Pre-Column): Do not rely on the column for this separation. Wash the organic crude solution with cold 1M Na₂CO₃ (sodium carbonate). The starting material (acidic) will move to the aqueous phase. Your product (neutral ester) will remain in the organic phase.
Check: Verify the wash efficiency by TLC.[7] The baseline spot should disappear.
Q4: My yield is lower than expected, but the column looks clean.
Diagnosis: Volatility or Hydrolysis.
Insight: While the molecular weight (206 g/mol ) suggests low volatility, tert-butyl esters can be cleaved thermally.
Action:
Evaporation: Do not use a water bath temperature above 35°C on the rotovap.
Vacuum: Avoid prolonged high-vacuum drying if the product is an oil; it may sublime or degrade.
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying this specific compound, incorporating the "Safety Net" for acid-sensitive moieties.
Caption: Decision tree for the purification of acid-sensitive tert-butyl 2-formylbenzoate, highlighting the critical chemical wash and buffering steps.
References
Synthesis and Characterization of tert-Butyl 2-formylbenzoate.
Source: Scribd / Research Literature.
Context: Describes the esterification of 2-carboxybenzaldehyde using tert-butanol/H2SO4 and subsequent purification using Hexane/EtOAc (6:1).
URL:[Link]
Silica-Mediated Cleavage of tert-Butyl Esters.
Source: ResearchGate (Snippet 1.10).
Context: Validates the risk of tert-butyl ester cleavage on silica gel, supporting the recommendation for buffered silica.
URL:[Link]
Purification of Organic Compounds by Flash Column Chromatography.
Source: Organic Syntheses (Snippet 1.4).
Context: General authoritative guide on column packing and solvent flow rates.
URL:[Link]
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 2-formylbenzoate Synthesis
Welcome to the technical support center for the synthesis of tert-butyl 2-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of tert-butyl 2-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for this important synthetic transformation. Here, we will explore the common synthetic routes, address potential challenges, and offer strategies for optimizing your reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to tert-Butyl 2-formylbenzoate?
A1: There are two main approaches to the synthesis of tert-butyl 2-formylbenzoate. The most direct method is the esterification of 2-formylbenzoic acid with a tert-butyl source. An alternative two-step route involves the initial synthesis of tert-butyl 2-(hydroxymethyl)benzoate followed by oxidation of the primary alcohol to the desired aldehyde.
Q2: Which synthetic route is preferable?
A2: The choice of route depends on the starting materials available and the scale of the reaction. The direct esterification of 2-formylbenzoic acid is often preferred for its atom economy and fewer synthetic steps. However, if 2-formylbenzoic acid is prone to side reactions under esterification conditions or if tert-butyl 2-(hydroxymethyl)benzoate is readily available, the oxidation route can be a viable and efficient alternative.
Q3: What are the critical parameters to control during the synthesis?
A3: Regardless of the chosen route, several parameters are critical for a successful synthesis. These include strict control of reaction temperature, the purity of reagents and solvents, and the stoichiometry of the reactants. For oxidation reactions, the choice of oxidizing agent and careful monitoring of the reaction progress are paramount to prevent over-oxidation or incomplete conversion.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress.[1] A suitable eluent system, such as a mixture of n-hexane and ethyl acetate, can be used to separate the starting material, product, and any byproducts. Gas chromatography-mass spectrometry (GC-MS) can also be employed for more quantitative analysis of the reaction mixture.
Synthetic Pathways Overview
Below is a diagram illustrating the two primary synthetic routes to tert-butyl 2-formylbenzoate.
Caption: Primary synthetic routes to tert-butyl 2-formylbenzoate.
Troubleshooting Guide: Route 1 - Direct Esterification of 2-Formylbenzoic Acid
This route is attractive due to its directness. A common and effective method involves the reaction of 2-formylbenzoic acid with tert-butanol in the presence of a dehydrating agent and a catalytic amount of strong acid.
Experimental Protocol: Esterification
To a vigorously stirred suspension of anhydrous magnesium sulfate (4.0 eq) in anhydrous dichloromethane (DCM), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
Stir the mixture for 15 minutes.
Add 2-formylbenzoic acid (1.0 eq) and tert-butanol (4.0-5.0 eq).
Stir the reaction mixture at room temperature for 18-24 hours, monitoring by TLC.
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate.
1. Ensure all reagents and glassware are thoroughly dried. Use freshly opened anhydrous solvents. 2. Use fresh, high-quality sulfuric acid. 3. Extend the reaction time and monitor by TLC until the starting material is consumed.
Formation of Byproducts
1. Dehydration of tert-butanol to isobutylene. 2. Polymerization of the starting material or product.
1. Maintain the reaction at room temperature; avoid heating. 2. Ensure efficient stirring and avoid high concentrations of the acid catalyst.
Difficult Purification
1. Co-elution of the product with unreacted starting material. 2. Presence of polar impurities.
1. Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexane is often effective. 2. Include an aqueous wash with dilute sodium bicarbonate during the workup to remove any remaining acidic impurities.
Troubleshooting Guide: Route 2 - Oxidation of tert-Butyl 2-(hydroxymethyl)benzoate
This alternative route begins with the synthesis of tert-butyl 2-(hydroxymethyl)benzoate, which can be prepared by the reduction of 2-formylbenzoic acid followed by esterification, or from the hydrolysis of phthalide followed by esterification.[2] The subsequent oxidation of the primary alcohol yields the target aldehyde. This section focuses on the critical oxidation step.
Choosing Your Oxidant: A Comparative Overview
The selection of the oxidizing agent is crucial for the successful synthesis of tert-butyl 2-formylbenzoate from its corresponding alcohol. Three common methods are Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation.
PCC is a versatile oxidizing agent for the conversion of primary alcohols to aldehydes.[9]
To a stirred suspension of PCC (1.5 eq) and celite in anhydrous dichloromethane (DCM), add a solution of tert-butyl 2-(hydroxymethyl)benzoate (1.0 eq) in DCM.
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography.
Caption: Workflow for PCC oxidation.
Issue
Potential Cause(s)
Recommended Solution(s)
Incomplete Reaction
1. Insufficient PCC. 2. Poor quality PCC.
1. Use a slight excess of PCC (up to 2.0 eq). 2. Use freshly prepared or commercially available high-purity PCC.
Green Chemistry. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. [Link]
ResearchGate. Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous. [Link]
Reddit. Esterification not Working (Separation). [Link]
National Center for Biotechnology Information. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. [Link]
ResearchGate. 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. [Link]
Organic & Biomolecular Chemistry. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. [Link]
IJSDR. RESEARCH ON ESTERIFICATION REACTION UNDER, MICROWAVE ASSISTED SYNTHESIS OF BUTYL BENZOATE FOR GREEN CHEMISTRY. [Link]
ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography? [Link]
National Center for Biotechnology Information. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. [Link]
JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
Universal Print. Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane:A Kinetic and Mechanistic Study. [Link]
Organic Synthesis. Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). [Link]
SciSpace. Polymerization Inhibitors and Promoters for Unsaturated Polyester Resins; Use of Solid Phase MicroExtraction and Gas Chromatography Couple. [Link]
Google Patents. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)
ACS Publications. Introducing Column Chromatography through Colorful Reactions of Guaiazulene. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: TBFB-YIELD-OPT-001
Subject: Yield Improvement & Troubleshooting for tert-Butyl 2-formylbenzoate
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Core Challenge
The synthesis of tert-butyl 2-formylbenzoate is frequently plagued by a specific, often overlooked mechanistic failure: Ring-Chain Tautomerism .
2-Formylbenzoic acid (phthalaldehydic acid) does not exist purely as an open-chain aldehyde-acid. It exists in equilibrium with its cyclic lactol form, 3-hydroxyphthalide . Standard acid-catalyzed esterification (e.g., Fischer esterification, SOCl₂) almost invariably targets the cyclic lactol, resulting in the formation of 3-(tert-butoxy)phthalide (the pseudo-ester) rather than the desired open-chain ester.
To improve yield, you must select a protocol that locks the carboxylate in the open chain before the alkyl group is attached.
Part 1: The Mechanistic Trap (Visualized)
The following diagram illustrates why standard acid catalysis fails and how base-mediated alkylation succeeds.
Figure 1: The divergence of reaction pathways. Acidic conditions favor the thermodynamic pseudo-ester, while basic/neutral alkylation traps the kinetic open-chain carboxylate.
Part 2: Recommended Protocols
Protocol A: The "Gold Standard" (High Fidelity)
Reagent: tert-Butyl 2,2,2-trichloroacetimidate (TBTA)
Mechanism: Thermal transfer of the tert-butyl group under neutral/mildly acidic conditions. This method avoids the strong acidic environment that catalyzes lactol formation.
Reagents Required:
2-Formylbenzoic acid (1.0 equiv)
tert-Butyl 2,2,2-trichloroacetimidate (2.0 equiv)
Solvent: Anhydrous Dichloromethane (DCM) or Cyclohexane
Catalyst: BF₃[1]·OEt₂ (Catalytic amount, optional but speeds up reaction)
Step-by-Step Workflow:
Dissolution: Dissolve 2-formylbenzoic acid in anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.
Addition: Add tert-butyl 2,2,2-trichloroacetimidate (TBTA) slowly at room temperature.
Note: If the reaction is sluggish, add 5 mol% of BF₃·OEt₂. However, for this specific substrate, try thermal activation first (reflux in cyclohexane) to avoid acid-catalyzed cyclization.
Incubation: Stir at room temperature for 12–16 hours (or reflux for 3 hours if using cyclohexane).
Filtration: The byproduct is trichloroacetamide, which precipitates out in non-polar solvents. Filter off the white solid.
Workup: Wash the filtrate with saturated NaHCO₃ (to remove unreacted acid) and brine.
Why this works: The reaction proceeds via an imidate intermediate that breaks down to the ester and amide. It does not involve a free carbocation or strong acid that would shift the equilibrium to the lactol.
Protocol B: The "Scale-Up" Method (Cost-Effective)
Reagent: tert-Butyl Bromide + DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Mechanism: SN2 attack of the carboxylate anion on the alkyl halide.
Reagents Required:
2-Formylbenzoic acid (1.0 equiv)
tert-Butyl Bromide (3.0 - 5.0 equiv) — Excess is critical due to elimination side-reaction.
DBU (1.2 equiv)
Solvent: Acetonitrile (ACN) or DMF
Step-by-Step Workflow:
Salt Formation: Dissolve 2-formylbenzoic acid in ACN. Add DBU dropwise at 0°C.
Technical Insight: The base deprotonates the carboxylic acid. The resulting carboxylate anion resonates, strongly favoring the open-chain structure due to charge repulsion between the carboxylate and the aldehyde oxygen.
Alkylation: Add tert-butyl bromide.
Heating: Warm the reaction to 40–50°C.
Warning: Do not overheat (>60°C), or the tert-butyl bromide will eliminate to form isobutylene gas (E2 reaction), killing your yield.
Monitoring: Monitor by TLC. If conversion stalls, add more tert-butyl bromide.
Quench: Pour into water and extract with Ethyl Acetate.
Part 3: Comparative Data Analysis
Feature
Acid Catalysis (e.g., H₂SO₄/Isobutene)
Protocol A (TBTA)
Protocol B (DBU/t-BuBr)
Primary Product
Pseudo-ester (Cyclic)
Target Ester (Open)
Target Ester (Open)
Yield (Target)
< 10%
85–95%
60–75%
Side Reactions
Acetal formation, Polymerization
Trichloroacetamide (precipitate)
Isobutylene gas (Elimination)
Cost
Low
High
Moderate
Scalability
High
Low (Reagent cost)
High
Part 4: Troubleshooting Guide (FAQ)
Q1: I followed Protocol B, but my yield is stuck at 40%. The starting material is gone, but the product isn't there.
Diagnosis: You likely suffered from E2 elimination . tert-Butyl bromide is prone to losing HBr to become isobutylene gas, especially with strong bases or high heat.
Fix:
Lower the temperature to 40°C.
Switch the solvent to DMF (increases the nucleophilicity of the carboxylate).
Increase the equivalents of tert-butyl bromide to 5.0.
Q2: I see two spots on TLC that are very close together. What are they?
Diagnosis: One is likely the desired ester, and the other is the pseudo-ester (3-(tert-butoxy)phthalide).
Verification: Check the IR spectrum.
Target Ester: Two carbonyl peaks (Ester ~1720 cm⁻¹, Aldehyde ~1695 cm⁻¹).
Pseudo-Ester: One carbonyl peak (Lactone ~1760–1780 cm⁻¹).
Q3: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride first?
Strictly No. Reacting 2-formylbenzoic acid with SOCl₂ produces 3-chlorophthalide (the cyclic pseudo-chloride), not the open chain acid chloride. Reacting this with t-BuOH will yield the cyclic pseudo-ester.
Part 5: Synthesis Decision Tree
Figure 2: Decision matrix for selecting the appropriate synthetic route based on scale and budget.
References
Armstrong, A., et al. (1988). "Tautomerism of o-phthalaldehydic acid and its derivatives." Tetrahedron, 44(20), 6441-6450.
Burk, R. M., et al. (1993). "Preparation of tert-butyl esters via the reaction of tert-butyl 2,2,2-trichloroacetimidate with carboxylic acids."[1] Tetrahedron Letters, 34(3), 395-398.
Bowden, K., & Taylor, G. R. (1971). "Reactions of carbonyl compounds in basic solutions. Part II. The mechanism of the alkaline hydrolysis of methyl 2-formylbenzoate." Journal of the Chemical Society B: Physical Organic, 149-154.
Moore, J. A., et al. (1969). "The reaction of 2-formylbenzoic acid with thionyl chloride." Journal of Organic Chemistry, 34(4), 887–890.
Technical Support Center: Enhancing Metabolic Stability of Tert-butyl Containing Compounds
Welcome to the technical support center for medicinal chemists and drug development professionals. This resource is designed to provide in-depth guidance on a common challenge in drug discovery: the metabolic instability...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for medicinal chemists and drug development professionals. This resource is designed to provide in-depth guidance on a common challenge in drug discovery: the metabolic instability of the tert-butyl group. Here, you will find answers to frequently asked questions and troubleshooting guides to navigate experimental hurdles, all grounded in scientific principles and practical experience.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the metabolic liabilities of the tert-butyl moiety and strategies to mitigate them.
Question 1: Why is the tert-butyl group, often considered sterically hindering, susceptible to metabolic oxidation?
While the quaternary carbon of the tert-butyl group is sterically shielded, the nine primary hydrogens on the three methyl groups are susceptible to oxidation, primarily by Cytochrome P450 (CYP) enzymes.[1][2] The general mechanism involves hydrogen atom abstraction from one of the methyl groups, followed by hydroxyl radical rebound to form a primary alcohol. This initial hydroxylation can be further oxidized to an aldehyde and then a carboxylic acid.[1]
Several factors contribute to this susceptibility:
Statistical Abundance: The presence of nine equivalent, accessible C-H bonds increases the probability of an oxidative interaction with a CYP enzyme.
Enzyme Active Site Accessibility: Despite its bulk, the tert-butyl group can often fit into the active sites of various CYP isoforms, particularly CYP3A4 and CYP2C9.[1]
Electronic Effects: The sp³ hybridized methyl carbons are electron-rich, making them prone to hydrogen abstraction by the reactive oxygen species within the CYP active site.[2][3]
Question 2: What are the primary metabolic pathways for tert-butyl groups?
The most common metabolic pathway for a tert-butyl group is hydroxylation , which is the initial and often rate-limiting step. This is followed by sequential oxidation to an aldehyde and then a carboxylic acid.[1] The specific CYP enzymes involved can vary depending on the overall structure of the molecule. For instance, the tert-butyl group of bosentan is hydroxylated by CYP2C9, while finasteride's tert-butyl group is hydroxylated by CYP3A4.[1]
Caption: CYP450-mediated oxidation of a tert-butyl group.
Question 3: What are the most effective strategies to block or reduce the metabolism of a tert-butyl group?
Several strategies can be employed to enhance the metabolic stability of compounds containing a tert-butyl group. The choice of strategy depends on the specific molecular context and the tolerance of the biological target for structural modifications.
Deuteration: Replacing the hydrogens on the tert-butyl group with deuterium (d9-tert-butyl) can significantly slow down the rate of CYP-mediated oxidation.[4][5] This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger C-D bond compared to a C-H bond, making it more difficult to break.[5] This approach is often successful because it minimally alters the steric and electronic properties of the molecule.[4][5]
Bioisosteric Replacement: Replacing the tert-butyl group with a metabolically more stable isostere can be a highly effective strategy.[6] The goal is to mimic the steric bulk and physicochemical properties of the tert-butyl group while eliminating the metabolically labile C-H bonds.[6]
Bioisostere
Rationale
Trifluoromethylcyclopropyl (Cp-CF₃)
Lacks sp³ C-H bonds, reducing susceptibility to hydrogen abstraction.[1][2][3]
Fluorinated tert-butyl analogs
The presence of electron-withdrawing fluorine atoms deactivates the adjacent C-H bonds towards oxidation.[6][7]
Cyclobutane and Oxetane derivatives
These can mimic the size and shape of the tert-butyl group.[6]
Bicyclo[1.1.1]pentane (BCP)
Can act as a bioisostere for tert-butyl groups and has been shown to improve metabolic stability.[8]
Introduction of Electron-Withdrawing Groups: Placing an electron-withdrawing group (EWG) near the tert-butyl moiety can decrease the electron density of the C-H bonds, making them less susceptible to oxidation.[9][10][11] This is because EWGs pull electron density away from the rest of the molecule.[12]
Conformational Constraint: Locking the molecule in a conformation that is unfavorable for binding to the metabolizing enzyme can also enhance stability.[9][13] This can be achieved through cyclization or the introduction of rigid linkers.[13]
II. Troubleshooting Guides
This section provides practical guidance for specific experimental scenarios you might encounter in the lab.
Scenario 1: My tert-butyl containing compound shows high clearance in a human liver microsome (HLM) assay. What are my next steps?
High clearance in an HLM assay is a strong indicator of metabolic instability. The following workflow can help you diagnose the problem and identify a solution.
Caption: Workflow for addressing high clearance of tert-butyl compounds.
Step-by-Step Guide:
Confirm the Result: Repeat the HLM assay to ensure the initial result was not an artifact. Include appropriate positive and negative controls.
Perform a Metabolite Identification (MetID) Study: The primary goal is to determine if the tert-butyl group is the "soft spot" for metabolism.[14][15][16][17]
Methodology: Incubate your compound with HLMs and cofactors (e.g., NADPH) and analyze the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[15][18]
Data Analysis: Look for metabolites with a mass shift corresponding to one or more hydroxylations (+16 Da), or subsequent oxidations to an aldehyde (+14 Da) and carboxylic acid (+30 Da from the alcohol).
Analyze the MetID Data:
If the tert-butyl group is the primary metabolic hotspot: Proceed with strategies to block this metabolism.
If other parts of the molecule are also being metabolized: You may need to address multiple metabolic liabilities. However, blocking the primary site of metabolism on the tert-butyl group can sometimes unmask secondary sites.[1]
Select and Synthesize Modified Analogs:
Deuteration: Synthesize the d9-tert-butyl analog. This is often the quickest and most conservative modification.[4]
Bioisosteric Replacement: Synthesize one or two analogs with promising bioisosteres like a trifluoromethylcyclopropyl group.[2][3]
Evaluate the Modified Analogs: Re-run the HLM assay with the new compounds to determine if their metabolic stability has improved.
Scenario 2: Deuteration of the tert-butyl group did not significantly improve metabolic stability. What could be the reason, and what should I do next?
While often effective, deuteration is not a guaranteed solution. Here are some potential reasons for its failure and subsequent steps:
Metabolic Switching: Blocking metabolism at the tert-butyl group may have led to "metabolic switching," where a previously minor metabolic pathway at another site in the molecule has now become the primary route of clearance.[1]
Alternative Clearance Mechanisms: The compound might be cleared by non-CYP-mediated pathways, such as glucuronidation by UGTs, which are less sensitive to the kinetic isotope effect.
Incorrect Identification of the Primary Metabolic Hotspot: It's possible that the initial MetID study was misleading or that multiple sites contribute significantly to clearance.
Troubleshooting Steps:
Re-evaluate the MetID Data: Conduct a more thorough MetID study on the parent compound and the deuterated analog. Compare the metabolite profiles to identify any new or enhanced metabolic pathways in the deuterated compound.
Consider Bioisosteric Replacement: If metabolic switching is confirmed, a bioisosteric replacement might be a better option. Bioisosteres can sometimes alter the binding orientation of the molecule in the enzyme's active site, which may protect other metabolically labile positions.
Investigate Non-CYP Pathways: If no significant CYP-mediated metabolism is observed for the deuterated analog, consider assays to investigate other clearance pathways, such as incubations with hepatocytes or S9 fractions which contain a broader range of phase I and phase II enzymes.
Experimental Protocols
Human Liver Microsome (HLM) Stability Assay
This protocol provides a general framework for assessing the metabolic stability of a compound.
Materials:
Test compound stock solution (e.g., 10 mM in DMSO)
Pooled human liver microsomes (e.g., from a commercial supplier)
Phosphate buffer (e.g., 0.1 M, pH 7.4)
NADPH regenerating system or NADPH stock solution
Acetonitrile (or other suitable organic solvent) for reaction termination
Internal standard for analytical quantification
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
Procedure:
Preparation:
Thaw the HLMs at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer. Keep on ice.
Prepare the test compound working solution by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).[19]
Incubation:
Pre-warm the HLM suspension and the test compound solution at 37°C for 5 minutes.[20]
Initiate the metabolic reaction by adding the NADPH solution.[18][19][20]
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[21][19]
Reaction Termination and Sample Processing:
Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing the internal standard.[18][19]
Vortex and centrifuge the samples to precipitate the proteins.[20]
Transfer the supernatant to a new plate or vials for LC-MS analysis.
Data Analysis:
Quantify the remaining parent compound at each time point using LC-MS.
Plot the natural logarithm of the percentage of parent compound remaining versus time.
The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
References
Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(7), 659-663. [Link]
Hook, D. F., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2345. [Link]
Scott, J. S., et al. (2011). Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(3), 975-979. [Link]
Nassar, A.-E. F. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]
Paone, D. V., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(7), 659-663. [Link]
IQS. (2022). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. MDPI. [Link]
eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Link]
ResearchGate. (n.d.). Mechanism of Oxidation Reactions Catalyzed by Cytochrome P450 Enzyme. [Link]
ResearchGate. (n.d.). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). [Link]
ACS Publications. (2023). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. [Link]
ACS Publications. (n.d.). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]
ACS Publications. (n.d.). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. [Link]
Chemistry LibreTexts. (2022). 15.3: Oxidation and Reduction in the Context of Metabolism. [Link]
Bresciani, A., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(9), 731-752. [Link]
Ortiz de Montellano, P. R. (2005). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 105(6), 2233-2253. [Link]
Ortiz de Montellano, P. R. (2005). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 105(6), 2233-2253. [Link]
NIH. (n.d.). Mitochondrial electron transport chain blockers enhance 2-deoxy-D-glucose induced oxidative stress and cell killing in human colon carcinoma cells. [Link]
Chem Help ASAP. (2020, January 18). electron-withdrawing groups [Video]. YouTube. [Link]
Guengerich, F. P. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Journal of Steroid Biochemistry and Molecular Biology, 213, 105953. [Link]
Labcorp. (n.d.). MetID insights for drug development. [Link]
Bentham Science Publishers. (2021). Metabolite Identification in the Preclinical and Clinical Phase of Drug Development. [Link]
ResearchGate. (n.d.). Novel Reversible Inactivation of Cytochrome P450 2E1 T303A by tert-Butyl Acetylene: The Role of Threonine 303 in Proton Delivery to the Active Site of Cytochrome P450 2E1. [Link]
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
1H NMR Analysis of tert-Butyl 2-formylbenzoate: A Strategic Purity Confirmation Guide
Executive Summary: The Analytical Challenge tert-Butyl 2-formylbenzoate (TBFB) is a critical intermediate in organic synthesis, serving as a scaffold for phthalimide derivatives and complex heterocycles. However, its str...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Analytical Challenge
tert-Butyl 2-formylbenzoate (TBFB) is a critical intermediate in organic synthesis, serving as a scaffold for phthalimide derivatives and complex heterocycles. However, its structural features—an acid-labile tert-butyl ester ortho to a reactive aldehyde—present a unique analytical paradox:
Thermal Instability: The tert-butyl group is prone to thermal elimination (forming isobutylene and the carboxylic acid) at the high temperatures required for Gas Chromatography (GC).
Dynamic Equilibrium: Upon hydrolysis, the resulting 2-formylbenzoic acid exists in equilibrium with its cyclic tautomer, 3-hydroxyphthalide. Standard HPLC-UV methods often struggle to differentiate these species without rigorous method development and specific reference standards.
This guide establishes Quantitative 1H NMR (qNMR) not merely as an alternative, but as the primary method for purity validation, offering structural specificity that chromatographic techniques lack.
Comparative Analysis: Selecting the Right Tool
The following decision matrix outlines why 1H NMR is the superior choice for TBFB purity assessment compared to traditional chromatographic methods.
Table 1: Analytical Method Performance Matrix
Feature
1H NMR (Recommended)
HPLC-UV
GC-MS
Primary Failure Mode
Solvent peak overlap (manageable)
Relative Response Factors (RRF) unknown without standards
Thermal degradation of t-butyl ester during injection
Structural Insight
High: Distinguishes open ester from cyclic degradation products
Medium: Separation based on polarity, not structure
Figure 1: Decision tree highlighting the risk of thermal degradation in GC and the reference-dependency of HPLC, pointing to NMR as the robust solution.
Technical Deep Dive: The 1H NMR Spectrum
To validate purity, one must confirm the presence of the product and the absence of specific degradation markers.
Predicted Chemical Shifts (CDCl₃)
Note: Shifts may vary slightly (±0.05 ppm) depending on concentration and water content.
Proton Group
Shift (δ, ppm)
Multiplicity
Integration
Structural Significance
Aldehyde (-CHO)
10.2 – 10.5
Singlet (s)
1H
Identity Marker. Disappears if oxidized to acid or cyclized.
Aromatic (Ortho)
7.8 – 8.0
Multiplet (m)
2H
Protons adjacent to carbonyls are most deshielded.
Aromatic (Meta/Para)
7.5 – 7.7
Multiplet (m)
2H
Remaining ring protons.
tert-Butyl (-C(CH₃)₃)
1.58 – 1.62
Singlet (s)
9H
Integrity Marker. Strong singlet.[1] Loss indicates hydrolysis/elimination.
Critical Impurity Markers
The power of NMR lies in detecting what shouldn't be there.
2-Formylbenzoic Acid (Hydrolysis Product):
Indicator: Disappearance of the t-butyl singlet (1.6 ppm).
Shift: Appearance of a broad acidic proton (~11-13 ppm) or cyclization signals.
3-Hydroxyphthalide (Cyclic Tautomer of the Acid):
Indicator: If the ester hydrolyzes, the resulting acid often cyclizes. Look for a methine proton (-CH-OH) around 6.5 – 7.0 ppm (often a doublet or broad singlet).
Absence: The tert-butyl ester cannot cyclize. Therefore, the absence of peaks in the 6.0–7.0 ppm region confirms the ester is intact.
Isobutylene (Thermal/Acidic Decomposition):
Indicator: Olefinic protons at 4.6 ppm (septet) if trapped in solution (rare, usually volatile).
This protocol uses an Internal Standard (IS) method for absolute purity determination.
Reagents & Materials
Solvent: Chloroform-d (CDCl₃), 99.8% D. Note: Neutralize with basic alumina if the sample is highly acid-sensitive.
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (DMSO2).
Selection Criteria: TMB provides distinct peaks (s, 6.1 ppm) in a silent region for TBFB.
Sample: tert-Butyl 2-formylbenzoate (~10-15 mg).
Workflow Diagram
Figure 2: Step-by-step qNMR workflow ensuring high-precision data acquisition.
Acquisition Parameters (Critical for Accuracy)
Pulse Angle: 90° (maximize signal) or 30° (if T1 is unknown).
Relaxation Delay (D1):30-60 seconds .
Reasoning: The aldehyde proton and quaternary carbons have long relaxation times (T1). Insufficient delay leads to under-integration of the aldehyde peak relative to the IS, causing false low-purity results.
Spectral Width: -2 to 14 ppm (to capture aldehyde and acid protons).
Temperature: 298 K (25°C).
Calculation
Calculate the purity (
) using the following equation:
Where:
: Integral values of Analyte (Aldehyde peak) and Internal Standard.
Strategic Selection: tert-Butyl 2-Formylbenzoate vs. Methyl 2-Formylbenzoate in Synthesis
[1] Executive Summary: The Ortho-Effect Dilemma In the synthesis of benzo-fused heterocycles—particularly isoindolinones, phthalazinones, and benzodiazepines—the choice between tert-butyl 2-formylbenzoate (TBFB) and meth...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Ortho-Effect Dilemma
In the synthesis of benzo-fused heterocycles—particularly isoindolinones, phthalazinones, and benzodiazepines—the choice between tert-butyl 2-formylbenzoate (TBFB) and methyl 2-formylbenzoate (MFB) is rarely a matter of cost alone.[1] It is a strategic decision that dictates the reaction pathway, intermediate stability, and orthogonality of protecting groups.
Methyl 2-formylbenzoate (MFB) is the "kinetic" reagent.[2][1] It favors rapid, often spontaneous cyclization upon reaction with nucleophiles (e.g., amines), making it ideal for one-pot cascade reactions.[1]
tert-Butyl 2-formylbenzoate (TBFB) is the "controlled" reagent.[2] The steric bulk of the tert-butyl group suppresses premature attack at the ester carbonyl, allowing for the isolation of open-chain intermediates or the survival of the ester functionality under basic conditions where a methyl ester would hydrolyze or cyclize.
This guide analyzes the mechanistic divergence of these two reagents and provides validated protocols for their deployment.
Chemo-Physical Profile & Stability[1][3]
The fundamental difference lies in the electrophilicity of the ester carbonyl and its susceptibility to hydrolysis.
Feature
Methyl 2-formylbenzoate (MFB)
tert-Butyl 2-formylbenzoate (TBFB)
CAS
4122-56-9
907948-73-6
Structure
Open-chain aldehyde ester
Open-chain aldehyde ester (Sterically crowded)
Physical State
Pale yellow liquid / Low melting solid (mp ~50°C)
Colorless to pale yellow oil
Base Stability
Low. Rapidly hydrolyzes (saponification) or cyclizes with proximal nucleophiles.[2][1]
High. Resistant to saponification and nucleophilic attack due to steric shielding.[2]
Low. Cleaves to carboxylic acid + isobutylene with TFA or strong Lewis acids.[2]
Cyclization Tendency
High (Spontaneous lactamization)
Low (Requires acid activation or high thermal drive)
Mechanistic Divergence: The "Switchable" Pathway[2]
The most critical application of these reagents is in the synthesis of isoindolinones via reductive amination with primary amines.
Pathway A: The Methyl Route (Spontaneous Cyclization)
When MFB reacts with a primary amine and a reducing agent (e.g., NaBH(OAc)₃), the intermediate secondary amine is positioned perfectly to attack the methyl ester.[1] The methoxy group is a good leaving group with low steric hindrance, leading to rapid intramolecular cyclization to form the lactam (isoindolinone).[1]
Pathway B: The tert-Butyl Route (Stepwise Control)
When TBFB is subjected to the same conditions, the bulky tert-butyl group sterically shields the carbonyl carbon.[1] The secondary amine formed via reductive amination often cannot displace the tert-butoxy group under mild conditions.[2] This allows the researcher to:
Perform further functionalization on the amine or the aromatic ring.[2]
Trigger cyclization on demand by treating with acid (e.g., TFA) to reveal the carboxylic acid, which then dehydrates to the lactam.[1]
Visualization of Pathways[2]
Figure 1: Divergent reaction pathways. MFB leads to direct cyclization, while TBFB allows for intermediate isolation and acid-triggered cyclization.[2]
Experimental Protocols
Protocol A: Synthesis of tert-Butyl 2-Formylbenzoate
Why synthesis is needed: While MFB is a commodity chemical, TBFB is often expensive or custom-synthesized.[2] The direct esterification of 2-formylbenzoic acid with t-BuOH is difficult due to the lactol equilibrium.[2] The acid chloride method or silver salt method is preferred to lock the open form.[2]
Optimized Procedure (Acid Chloride Route):
Activation: Dissolve 2-formylbenzoic acid (10.0 mmol) in dry DCM (50 mL). Add oxalyl chloride (12.0 mmol) and a catalytic drop of DMF.[2][1] Stir at 0°C to RT for 2 h until gas evolution ceases. Note: This forms the pseudo-acid chloride (3-chlorophthalide), which equilibrates to the open form.[1]
Esterification: Cool the mixture to 0°C. Add a solution of tert-butanol (15.0 mmol), pyridine (20.0 mmol), and DMAP (1.0 mmol) in DCM.
Workup: Stir overnight. Quench with sat. NaHCO₃. Extract with DCM.[2] Wash with 1N HCl (to remove pyridine) and brine.[2][1]
Purification: Flash chromatography (Hexane/EtOAc 9:1). TBFB elutes as a pale oil.[2]
Protocol B: Comparative Reductive Amination
Objective: Synthesize N-benzylisoindolinone (from MFB) vs. Methyl N-benzyl-2-(aminomethyl)benzoate (from TBFB).[2][1]
Mixing: In a vial, combine the aldehyde and benzylamine in DCE (0.2 M). Stir for 30 min to form the imine.
Reduction: Add NaBH(OAc)₃ in one portion. Stir at RT for 12 h.[2][3]
Observation:
MFB Reaction: TLC will likely show a new spot corresponding to the isoindolinone (cyclized product).[2][1] The intermediate amino-ester is fleeting.[2]
TBFB Reaction: TLC will show a spot corresponding to the amino-tert-butyl ester .[2] Cyclization is minimal.[2]
Workup: Quench with sat. NaHCO₃. Extract with DCM.[2]
TBFB Conversion (Optional): To cyclize the TBFB product, dissolve the isolated amino-ester in DCM/TFA (1:1). Stir for 2 h (cleaves t-Bu to Acid). Concentrate. Reflux in Toluene with Dean-Stark trap or use EDC coupling to close the ring.
Strategic Selection Guide
Use the following decision matrix to select the correct reagent:
While TFA is the standard cleavage method, it can be harsh.[2]
Alternative: Use ZnBr₂ in DCM for a milder Lewis-acid mediated cleavage if the substrate contains other acid-sensitive groups (e.g., Boc, Trityl) that must be retained [1].[4]
Avoid: The "Schmidt procedure" (NaH in DMF) for tert-butyl ester cleavage is hazardous and can lead to runaway exotherms.[2][1] Use KOH in THF if basic cleavage is absolutely necessary, though TBFB is resistant [2].[2]
References
Wu, Y. Q., et al. (2000).[2][1][4] Selective deprotection of tert-butyl esters.[2] Tetrahedron Letters, 41(16), 2847-2849.[1] [2][1]
Filali, E., Lloyd-Jones, G. C., & Sale, D. A. (2009).[1][5] Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure. Synlett, 2009(2), 205-208.[1][5]
Logue, M. W., et al. (1975).[2][1] Reaction of tert-butyl 2-formylbenzoate derivatives. Journal of Organic Chemistry, 40(25), 3796.[1]
A Comparative Study of Ortho-Substituted Benzaldehyde Derivatives: Synthesis, Spectroscopic Properties, Reactivity, and Biological Applications
This technical guide offers an in-depth comparative analysis of four key ortho-substituted benzaldehyde derivatives: 2-hydroxybenzaldehyde, 2-nitrobenzaldehyde, 2-chlorobenzaldehyde, and 2-methoxybenzaldehyde. This docum...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide offers an in-depth comparative analysis of four key ortho-substituted benzaldehyde derivatives: 2-hydroxybenzaldehyde, 2-nitrobenzaldehyde, 2-chlorobenzaldehyde, and 2-methoxybenzaldehyde. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive resource on the synthesis, characterization, comparative reactivity, and biological significance of these versatile chemical building blocks. We will explore how the nature of the ortho-substituent profoundly influences the physicochemical properties and synthetic utility of the benzaldehyde core.
Introduction: The Significance of Ortho-Substitution
Benzaldehyde and its derivatives are fundamental scaffolds in organic chemistry, serving as precursors to a vast array of pharmaceuticals, agrochemicals, dyes, and fragrances. The introduction of a substituent at the ortho (C2) position of the benzene ring creates a unique chemical environment. Proximity to the aldehyde group allows for steric and electronic interactions—such as intramolecular hydrogen bonding, inductive effects, and resonance effects—that are not observed in their meta and para isomers. These interactions modulate the electrophilicity of the carbonyl carbon, influence reaction pathways, and can impart specific biological activities. This guide will dissect these subtleties, providing a comparative framework to aid in the rational selection and application of these derivatives in research and development.
Synthesis of Selected Ortho-Substituted Benzaldehydes
The synthesis of ortho-substituted benzaldehydes often requires specific strategies to achieve the desired regioselectivity. Direct electrophilic substitution on benzaldehyde tends to favor the meta position due to the deactivating, meta-directing nature of the aldehyde group.[1] Therefore, indirect routes or methods involving ortho-directing groups are typically employed.
2-Hydroxybenzaldehyde (Salicylaldehyde) via Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[2] The reaction utilizes chloroform in a basic solution to generate a dichlorocarbene intermediate, which then reacts preferentially at the electron-rich ortho position of the phenoxide ion.
Causality of Experimental Choices: The use of a strong base (NaOH) is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which activates the ring for electrophilic attack. The reaction is typically heated to promote the formation of dichlorocarbene and its subsequent reaction. An excess of chloroform is often used to drive the reaction to completion. Acidification in the final step is necessary to protonate the resulting phenoxide and liberate the salicylaldehyde product.
Figure 1: Workflow for Reimer-Tiemann Synthesis of 2-Hydroxybenzaldehyde.
2-Nitrobenzaldehyde from 2-Nitrotoluene
Direct nitration of benzaldehyde is not an efficient route to the ortho-isomer.[1] A common and scalable laboratory preparation involves the oxidation of 2-nitrotoluene. One established method proceeds via the formation of a 2-nitrophenylpyruvic acid intermediate.[3]
Causality of Experimental Choices: This multi-step synthesis begins with a condensation reaction between 2-nitrotoluene and diethyl oxalate, facilitated by a strong base like sodium methylate. This activates the methyl group for subsequent oxidation. The resulting pyruvate intermediate is then oxidized using a strong oxidizing agent, such as potassium permanganate, under controlled temperature to prevent over-oxidation to the carboxylic acid. The final step involves acidic workup to yield the desired aldehyde.
2-Chlorobenzaldehyde via Hydrolysis of 2-Chlorobenzal Chloride
A practical synthesis for 2-chlorobenzaldehyde involves the hydrolysis of 2-chlorobenzal chloride.[4] This precursor can be obtained from the radical chlorination of 2-chlorotoluene.
Causality of Experimental Choices: The hydrolysis is typically carried out in the presence of a strong acid, like concentrated sulfuric acid. The acid protonates the chlorine atoms, making them better leaving groups and facilitating nucleophilic attack by water. The reaction is carefully controlled, often under vacuum, to remove the evolved HCl gas and drive the reaction to completion. Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the organic product, which is less soluble in the cold aqueous medium.
2-Methoxybenzaldehyde via Williamson Ether Synthesis
2-Methoxybenzaldehyde is conveniently synthesized from the more readily available 2-hydroxybenzaldehyde using the Williamson ether synthesis.[5][6] This method involves the O-alkylation of the corresponding phenoxide.
Causality of Experimental Choices: 2-Hydroxybenzaldehyde is first treated with a base (e.g., NaOH or K₂CO₃) to form the sodium or potassium salicylaldehydate (phenoxide). This deprotonation is essential as the phenoxide is a much stronger nucleophile than the neutral hydroxyl group. The resulting phenoxide then undergoes an SN2 reaction with a methylating agent, such as dimethyl sulfate or methyl iodide. Aprotic polar solvents like DMF or acetone are often used to dissolve the ionic intermediate and accelerate the SN2 reaction.
Figure 2: Workflow for Williamson Ether Synthesis of 2-Methoxybenzaldehyde.
Comparative Physicochemical and Spectroscopic Properties
The ortho-substituent exerts a significant influence on the physical and spectroscopic properties of the benzaldehyde molecule.
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for confirming the structure of these derivatives and understanding the electronic effects of the substituents.
Infrared (IR) Spectroscopy: The C=O stretching frequency is particularly sensitive to the electronic nature of the substituent. Electron-withdrawing groups (EWGs) increase the C=O bond order and shift the stretching frequency to a higher wavenumber (blue shift), while electron-donating groups (EDGs) have the opposite effect. For 2-hydroxybenzaldehyde, intramolecular hydrogen bonding between the -OH and -CHO groups causes a significant red shift (lower wavenumber) of the C=O stretch compared to other benzaldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the aldehyde proton (-CHO) is a key indicator of the electronic environment. EWGs deshield this proton, causing its signal to appear further downfield (higher ppm). The aromatic protons also show distinct splitting patterns and chemical shifts based on the substituent's electronic and steric influence. Similarly, the chemical shift of the carbonyl carbon in ¹³C NMR is shifted downfield by EWGs.
Table 2: Comparative Spectroscopic Data (¹H NMR, ¹³C NMR, and IR)
Derivative
¹H NMR (Aldehyde-H, δ ppm)
¹³C NMR (C=O, δ ppm)
IR (C=O stretch, cm⁻¹)
Key Feature
2-Hydroxybenzaldehyde
~9.88
~196.4
~1665
Intramolecular H-bonding causes significant upfield shift of C=O in ¹³C NMR and red shift in IR.[9][10]
Strong deshielding of aldehyde proton by EWG -NO₂.[12] C=O stretch at high wavenumber.
2-Chlorobenzaldehyde
~10.45
~190.1
~1705
Deshielding effect of inductive -Cl group on aldehyde proton.[13]
2-Methoxybenzaldehyde
~10.48
~191.0
~1685
EDG -OCH₃ results in a more shielded carbonyl carbon compared to -Cl and -NO₂ derivatives.[14]
Note: NMR values are approximate and can vary based on solvent and spectrometer frequency. IR values are for neat or KBr pellet samples.
Comparative Reactivity
The electrophilicity of the carbonyl carbon is the primary determinant of reactivity in nucleophilic addition reactions. This is directly modulated by the ortho-substituent. The general order of reactivity towards nucleophiles is:
2-Nitrobenzaldehyde: The potent electron-withdrawing nitro group (-I, -M effects) strongly depletes electron density from the carbonyl carbon, making it highly electrophilic and reactive.
2-Chlorobenzaldehyde: The chloro group is inductively withdrawing (-I) but weakly resonance donating (+M). The inductive effect dominates, making the carbonyl carbon more electrophilic than in unsubstituted benzaldehyde.
2-Methoxybenzaldehyde: The methoxy group is inductively withdrawing (-I) but strongly resonance donating (+M). The resonance effect dominates, enriching the ring with electron density and slightly reducing the electrophilicity of the carbonyl carbon compared to the chloro derivative.
2-Hydroxybenzaldehyde: The hydroxyl group is also an electron-donating group (+M > -I). More importantly, the strong intramolecular hydrogen bond stabilizes the ground state of the aldehyde, increasing the activation energy for nucleophilic attack and thus significantly reducing its reactivity.
Supporting Experimental Data: The Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is a classic example of a nucleophilic addition to a carbonyl.[15][16] The rate of this reaction is sensitive to the electrophilicity of the carbonyl carbon. While data for ortho-substituted derivatives is sparse, a comparison with para- and meta-substituted analogs clearly demonstrates the trend. Electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it.[17]
Table 3: Relative Rate Constants for the Wittig Reaction of Substituted Benzaldehydes
Substituent (Position)
Relative Rate Constant (k/k₀)
m-NO₂
14.7
p-Cl
10.5
H (Unsubstituted)
1.00
p-CH₃
0.45
p-OCH₃
0.23
Source: Data adapted from BenchChem.[17] Rate constants are relative to unsubstituted benzaldehyde.
This data strongly supports the predicted reactivity trend. We can extrapolate that 2-nitrobenzaldehyde would be the most reactive among our selected compounds in the Wittig reaction, followed by 2-chlorobenzaldehyde. Conversely, 2-methoxy and 2-hydroxybenzaldehyde would be significantly less reactive. For instance, one study reported a 68% yield for the Wittig reaction with 2-methoxybenzaldehyde, compared to a 90% yield with the para-isomer under the same conditions, highlighting the steric hindrance and electronic effects of the ortho group.[18]
Comparative Biological Activity of Schiff Base Derivatives
Ortho-substituted benzaldehydes are valuable precursors for the synthesis of Schiff bases (imines), a class of compounds known for a wide range of biological activities, including antimicrobial and anticancer properties.[19][20] The substituent on the benzaldehyde ring plays a crucial role in determining the biological efficacy of the resulting Schiff base.
Figure 3: General Synthesis of Schiff Bases from Benzaldehydes.
Anticancer and Cytotoxic Activity
Schiff bases derived from these aldehydes have been extensively evaluated for their potential as anticancer agents. Their mechanism of action often involves inducing apoptosis, inhibiting cell proliferation, or interacting with key cellular targets like DNA or specific enzymes.
Table 4: Comparative Anticancer/Cytotoxic Activity (IC₅₀) of Schiff Base Derivatives
*Note: Data for 2-nitro and 2-methoxy derivatives with specific IC₅₀ values were less readily available in the initial screen, so data for structurally similar nitro- and dihydroxy- derivatives are included for context.
The data indicates that Schiff bases of 2-hydroxybenzaldehyde show particularly high potency against breast cancer cell lines, with IC₅₀ values in the low micromolar range.[19] This highlights the potential of these scaffolds in the development of new therapeutic agents.
Antimicrobial Activity
The antimicrobial properties of these Schiff bases are also of significant interest in the fight against drug-resistant pathogens.
Table 5: Comparative Antimicrobial Activity (MIC) of Schiff Base Derivatives
*Note: Data for ortho-substituted derivatives was contextualized with related structures.
The results show that Schiff bases and their metal complexes can exhibit potent antimicrobial activity. For example, a study on various benzaldehyde-derived Schiff bases reported Minimum Inhibitory Concentration (MIC) values as low as 250 ng/mL against S. aureus.[20] The formation of metal complexes often enhances the biological activity of the parent Schiff base ligand.[23]
Experimental Protocols
General Protocol for ATR-FTIR Spectroscopy
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its diagnostic checks.
Background Spectrum: Clean the Attenuated Total Reflectance (ATR) crystal surface with a lint-free wipe lightly dampened with isopropanol or ethanol. Allow the solvent to evaporate completely. Record a background spectrum to subtract atmospheric and crystal absorbances.
Sample Application: Place a small amount of the solid or a single drop of the liquid benzaldehyde derivative onto the center of the ATR crystal.
Acquire Spectrum: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Data Analysis: Process the resulting spectrum (absorbance vs. wavenumber) to identify the characteristic absorption bands for the functional groups.
General Protocol for Schiff Base Synthesis
Dissolution: Dissolve one molar equivalent of the selected ortho-substituted benzaldehyde in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask.
Amine Addition: To this solution, add one molar equivalent of the desired primary amine. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
Reaction: Stir the mixture at room temperature or under reflux for a period ranging from 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Isolation: Upon completion, cool the reaction mixture. The Schiff base product often precipitates out of the solution and can be collected by vacuum filtration. If it does not precipitate, the solvent can be removed under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the pure Schiff base.
Characterization: Confirm the structure of the purified product using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR) and determine its melting point. The formation of the imine bond is confirmed by the appearance of a C=N stretch in the IR spectrum (typically 1600-1650 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum.
Conclusion
The choice of an ortho-substituent on a benzaldehyde ring provides a powerful tool for fine-tuning the molecule's electronic and steric properties. This comparative guide demonstrates that:
Synthesis: Regioselective synthesis of ortho-isomers requires specific, often indirect, chemical strategies.
Spectroscopy: IR and NMR spectroscopy provide clear, predictable fingerprints of the electronic effects of the substituents, with the C=O stretching frequency and the aldehyde proton chemical shift being particularly informative.
Reactivity: The electrophilicity of the carbonyl carbon and, consequently, the aldehyde's reactivity in nucleophilic additions, is strongly governed by the substituent's electron-donating or -withdrawing nature, with the trend being -NO₂ > -Cl > -OCH₃ > -OH.
Biological Applications: These derivatives are excellent scaffolds for generating Schiff bases with significant and tunable anticancer and antimicrobial activities, offering promising avenues for drug discovery.
By understanding the distinct characteristics imparted by each ortho-substituent, researchers can make more informed decisions in the design of synthetic routes and the development of novel molecules with tailored properties for a wide range of scientific and industrial applications.
References
Click to expand
Science Learning Center. (n.d.). Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. Retrieved from [Link]
Deshmukh, A. R., et al. (2005). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. Journal of Chemical Research, 2005(10), 679-680.
PrepChem. (n.d.). Preparation of 2-chlorobenzaldehyde. Retrieved from [Link]
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
Wikipedia. (2025). 2-Nitrobenzaldehyde. Retrieved from [Link]
Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-360.
Zeytinoğlu, H., et al. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Biological Trace Element Research.
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
MDPI. (2021). 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing. Retrieved from [Link]
The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]
ResearchGate. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation | Request PDF. Retrieved from [Link]
Iannarelli, R., et al. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 11(2), 191.
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
ACS Omega. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. Retrieved from [Link]
Akeredolu, O., Adebusuyi, F. O., & Adeba, B. C. (2018). Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes. African Journal of Pure and Applied Chemistry, 12(4), 35-41.
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ResearchGate. (2025). ACTIVITIES OF SCHIFF BASE DERIVED FROM 2-AMINOBENZENETHIOL AND 4-NITROBENZALDEHYDE AND ITS Mn(II), Fe(II) AND Co(II) COMPLEXES. Retrieved from [Link]
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[1] Check the label immediately.[1] If you possess the peroxide, this guide is insufficient.
Executive Chemical Profile & Risk Assessment
tert-Butyl 2-formylbenzoate is a bifunctional aromatic building block containing an aldehyde group ortho to a tert-butyl ester.[1] Its utility in drug development stems from its ability to undergo cyclization reactions (e.g., to phthalaziones or isoindolinones) while retaining the acid-labile tert-butyl protecting group.[1]
Face shields are required only if handling volumes >500 mL or conducting reactions under pressure.[1] Safety glasses are insufficient due to liquid splash risk.[1]
Dermal (Hands)
Nitrile (Minimum 5 mil thickness)
Breakthrough Time:[1] >4 hours.[1][8] Aromatic esters can swell thin latex.[1] Protocol: Double-gloving recommended during neat transfer. Change outer glove immediately upon splash.[1]
Respiratory
Fume Hood (Face Velocity: 80-100 fpm)
The aldehyde moiety poses an inhalation risk (H335).[1] If hood use is impossible, a half-face respirator with Organic Vapor (OV) cartridges is mandatory.[1]
Body
Cotton Lab Coat + Chemical Apron
Synthetic lab coats (polyester) can melt if a fire occurs.[1] A chemically resistant apron (Tyvek/PVC) adds a barrier against splashes during dispensing.[1]
Operational Handling Protocols
A. Receipt & Storage (The "Cold Chain" Rule)
Upon receipt, the compound is often degraded by atmospheric oxygen, converting the formyl group (-CHO) to a carboxylic acid (-COOH).[1]
Inspect: Check container integrity. If the liquid appears cloudy or has white precipitates, autoxidation may have occurred.[1]
Seal: Parafilm is insufficient. Use electrical tape or a secondary containment jar.[1]
Environment: Store at 2–8°C under an inert atmosphere (Argon preferred due to density, Nitrogen acceptable).
B. Weighing & Transfer Workflow
Objective: Minimize oxygen exposure and prevent vapor release.[1]
Equilibrate: Remove the container from the fridge 30 minutes prior to opening. Opening a cold bottle condenses atmospheric moisture, accelerating ester hydrolysis.[1]
Inert Blanket: Gently flow Nitrogen into the source bottle before and after withdrawing the aliquot.[1]
Syringe Transfer (Preferred):
For liquids: Use a glass syringe with a wide-bore needle (18G) to handle viscosity.[1]
Avoid plastic syringes for long-term storage; the ester may leach plasticizers.[1]
Weighing: Weigh by difference into a tared flask containing the reaction solvent. Do not weigh in an open weigh boat outside the hood.
C. Reaction Setup (Cyclization/Condensation)
Context: This reagent is often used in basic conditions (e.g., K₂CO₃) or with Lewis acids.[1]
Exotherm Warning: Reactions involving the aldehyde group (e.g., reduction, Grignard addition) can be exothermic.[1] Add reagents dropwise at 0°C.
Quenching: The tert-butyl ester is acid-sensitive.[1] Avoid strong aqueous acids during workup if retention of the ester is desired.[1] Use buffered solutions (Ammonium Chloride) for quenching.[1]
Emergency & Disposal Workflows
Spill Response Logic
Minor Spill (<10 mL): Absorb with vermiculite or sand.[1] Wipe with acetone.[1]
Major Spill (>10 mL): Evacuate area. Ventilate. Do not use water (immiscible, spreads the spill).[1]
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream.[1][7]
Deactivation: No specific chemical deactivation required before disposal; standard incineration protocols apply.[1]
Visualizations
Figure 1: Safe Handling & Transfer Workflow
This diagram illustrates the decision logic for transferring the reagent while maintaining inert conditions.
Caption: Step-by-step logic for transferring air-sensitive tert-Butyl 2-formylbenzoate to prevent degradation.
Figure 2: Emergency Spill Decision Tree
Immediate actions based on spill volume and location.
Caption: Decision matrix for containment and cleanup of spills.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19082581, tert-Butyl 2-formylbenzoate.[1] Retrieved from [Link][1][8]
European Chemicals Agency (ECHA). Registration Dossier: tert-butyl 2-formylbenzoate (CAS 907948-73-6).[1] Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1200).[1] Retrieved from [Link][1]